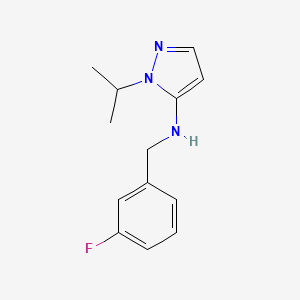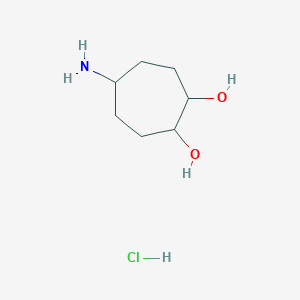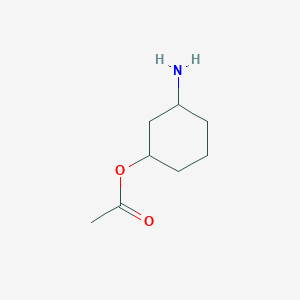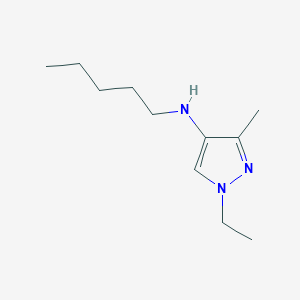![molecular formula C11H16FN5 B11735402 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735402.png)
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with fluorinating agents. One common method involves the use of 5-fluoro-1,3-dimethyl-1H-pyrazole as a starting material, which is then reacted with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of fluorine can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1,3-dimethylpyrazole
- 1,3-dimethyl-4-phthalidylpyrazole
- (E)-N-(3,7-dimethylocta-2,6-dienyl)-1,3-dimethyl-1H-pyrazol-5-amine
Uniqueness
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, while the methyl groups can modulate its reactivity and binding affinity towards target molecules .
Propriétés
Formule moléculaire |
C11H16FN5 |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-8-10(11(12)17(3)15-8)7-13-6-9-4-5-14-16(9)2/h4-5,13H,6-7H2,1-3H3 |
Clé InChI |
WGMIWLIWJGCFQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1CNCC2=CC=NN2C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735323.png)

![1,5-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11735330.png)
![3-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11735334.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]quinolin-4-amine](/img/structure/B11735341.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11735347.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11735354.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735369.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine](/img/structure/B11735385.png)

![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735400.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11735407.png)

